(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
説明
This compound belongs to a class of benzothiazole-derived molecules featuring a sulfamoyl group at position 6, an allyl substituent at position 3, and a methylsulfonylbenzamide moiety.
特性
IUPAC Name |
3-methylsulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S3/c1-3-9-21-15-8-7-14(29(19,25)26)11-16(15)27-18(21)20-17(22)12-5-4-6-13(10-12)28(2,23)24/h3-8,10-11H,1,9H2,2H3,(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPGYMWMHACMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article presents a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a thiazole ring fused with a benzene ring, an allyl substituent, and a sulfonamide moiety. The unique structural components contribute to its pharmacological properties:
- Thiazole Ring : Known for stability and reactivity.
- Allyl Group : Enhances biological activity through structural diversity.
- Sulfonamide Moiety : Associated with antibacterial and antitumor effects.
Antibacterial Activity
Research indicates that compounds within the benzo[d]thiazole class exhibit significant antibacterial properties. For instance, studies have shown that various benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied; however, related compounds have demonstrated promising results.
| Compound Code | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| 3c | 16 | 14 | 15 |
| 3h | 17 | 15 | 17 |
Table 1: Antibacterial activity of selected benzothiazole derivatives .
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions:
- Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The allyl group is introduced via allylation reactions, while the sulfonamide group is added through sulfamoylation.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated; however, it likely involves interaction with specific molecular targets associated with bacterial growth inhibition and cancer cell apoptosis.
Case Studies
While direct case studies on (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide are scarce, analogous compounds have been evaluated in various experimental settings:
- Antimicrobial Screening : Compounds similar to those in the benzothiazole family have shown significant inhibition zones against various bacterial strains.
- Cytotoxicity Assays : Related structures have been tested for cytotoxic effects on cancer cell lines, indicating potential therapeutic applications.
類似化合物との比較
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The target compound shares a benzo[d]thiazol-2(3H)-ylidene core with analogs such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and I5/I6 quinolinium iodides (e.g., I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide). Key differences include:
- Substituent Diversity: The target compound’s allyl and sulfamoyl groups contrast with the dimethylamino-acryloyl (4g) or quinolinium-iodide (I5/I6) substituents in analogs. These groups modulate solubility, stability, and intermolecular interactions .
Table 1: Structural and Electronic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
